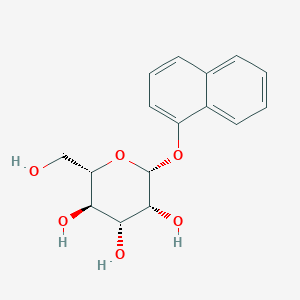

1-Naphthyl b-D-mannopyranoside

Beschreibung

1-Naphthyl β-D-mannopyranoside (CAS: 208647-48-7) is a synthetic glycoside derivative composed of a β-D-mannopyranose moiety linked to a 1-naphthyl group via an O-glycosidic bond. Its molecular formula is C₁₆H₁₈O₆, with a molecular weight of 306.31 g/mol . This compound is widely utilized in biomedical research as a substrate for enzyme-based assays, particularly for studying carbohydrate-active enzymes like α/β-mannosidases and glycosyltransferases. Its naphthyl group enhances fluorescence and chromogenic properties, making it valuable in high-throughput screening for drug discovery and metabolic pathway analysis .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-RBZJEDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426954 | |

| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84297-22-3 | |

| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl b-D-mannopyranoside typically involves the glycosylation of naphthalen-1-ol with beta-L-mannopyranosyl chloride. The reaction is usually carried out in the presence of a suitable catalyst, such as silver oxide or a Lewis acid, under anhydrous conditions to promote the formation of the glycosidic bond.

Industrial Production Methods: In an industrial setting, the production of 1-Naphthyl b-D-mannopyranoside may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.

Types of Reactions:

Oxidation: 1-Naphthyl b-D-mannopyranoside can undergo oxidation reactions, where the naphthalene ring is oxidized to form naphthoquinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, where the naphthalene ring is partially hydrogenated.

Substitution: Substitution reactions can occur at the naphthalene ring, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydro-naphthalen-1-yl beta-L-mannopyranoside.

Substitution: Halogenated or alkylated derivatives of 1-Naphthyl b-D-mannopyranoside.

Wissenschaftliche Forschungsanwendungen

1-Naphthyl b-D-mannopyranoside has several applications in scientific research:

Chemistry: It is used as a substrate in enzyme assays to study the activity of glycosidases and other carbohydrate-metabolizing enzymes.

Biology: The compound is utilized in biochemical studies to investigate the metabolism of mannose-containing molecules.

Medicine: It serves as a tool in drug discovery and development, aiding in the identification of potential therapeutic targets for diseases related to altered mannose metabolism.

Industry: 1-Naphthyl b-D-mannopyranoside is employed in the synthesis of novel glycoside derivatives with potential pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 1-Naphthyl b-D-mannopyranoside involves its interaction with specific enzymes and molecular targets. The compound can act as a competitive inhibitor of glycosidases, binding to the active site of the enzyme and preventing the hydrolysis of mannose-containing substrates. This inhibition can lead to altered cellular processes and metabolic pathways, making it a valuable tool in studying enzyme function and regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological activity, solubility, and applications of mannopyranoside derivatives vary significantly depending on the aglycone (non-sugar) substituent. Below is a comparative analysis of 1-naphthyl β-D-mannopyranoside with key analogs:

2-Naphthyl β-D-Mannopyranoside

- Structure: β-D-mannopyranose linked to a 2-naphthyl group.

- Molecular Formula : C₁₆H₁₈O₆ (MW: 306.31 g/mol) .

- Key Differences: The positional isomerism of the naphthyl group (1- vs. 2-substitution) alters steric interactions with enzyme active sites. 2-Naphthyl β-D-mannopyranoside exhibits higher hydrophobicity due to the spatial orientation of the naphthyl group, impacting solubility in aqueous buffers .

- Applications : Used in studying carbohydrate metabolism disorders and as a fluorescent probe for glycosidase activity assays .

4-Nitrophenyl β-D-Mannopyranoside

- Structure: β-D-mannopyranose linked to a 4-nitrophenyl group.

- Molecular Formula: C₁₂H₁₅NO₈ (MW: 301.25 g/mol) .

- Key Differences :

- Applications: A standard substrate for quantifying α-mannosidase activity in lysosomal storage disorder research .

Benzyl α-D-Mannopyranoside

- Structure: α-D-mannopyranose linked to a benzyl group.

- Molecular Formula : C₁₃H₁₈O₆ (MW: 270.28 g/mol) .

- Key Differences: The α-anomeric configuration results in distinct enzyme specificity, primarily interacting with α-mannosidases. Benzyl derivatives are less fluorescent but exhibit improved stability in acidic conditions compared to naphthyl analogs .

- Applications : Used in glycobiology to study glycosylation pathways and carbohydrate-protein interactions .

Methyl α-D-Mannopyranoside Derivatives

- Example: Methyl 6-O-(3-bromobenzoyl)-α-D-mannopyranoside.

- Molecular Formula : C₁₄H₁₇BrO₇ (MW: 377.19 g/mol) .

- Key Differences :

- Methylation or benzoylation at specific hydroxyl groups modulates antimicrobial and anticancer activities . For instance, bromobenzoylated derivatives show IC₅₀ values < 50 μM against E. coli and S. aureus .

- These derivatives are less suited for enzymatic assays but valuable in therapeutic development .

Structural and Functional Data Table

Research Implications and Limitations

- Strengths : Naphthyl derivatives offer superior fluorescence for real-time enzyme monitoring, while nitrophenyl analogs provide cost-effective colorimetric detection .

- Future Directions : Development of water-soluble analogs (e.g., sulfonated naphthyl groups) could enhance utility in physiological assays .

Biologische Aktivität

1-Naphthyl β-D-mannopyranoside (CAS No. 84297-22-3) is a glycoside compound that has garnered attention for its biological activity, particularly in enzymatic assays and biochemical studies. This article explores its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

1-Naphthyl β-D-mannopyranoside consists of a naphthalene ring attached to a β-D-mannopyranoside moiety. This structure allows it to function as a substrate for various enzymes, notably glycosidases. Its fluorescent properties make it particularly useful in biochemical assays.

The primary target of 1-Naphthyl β-D-mannopyranoside is enzymes such as alkaline phosphatase and esterase. It acts as a fluorescent chemiluminescent substrate , facilitating the detection and quantification of these enzymes in various biological systems. The interaction with these enzymes can affect biochemical pathways involving glucose and fructose metabolism.

Applications in Research

1-Naphthyl β-D-mannopyranoside has several significant applications:

- Enzyme Assays : It is widely used as a substrate in enzyme assays to study glycosidase activity.

- Biochemical Studies : The compound aids in investigating the metabolism of mannose-containing molecules.

- Drug Discovery : It serves as a tool for identifying therapeutic targets related to altered mannose metabolism.

Enzymatic Activity Studies

Research has demonstrated that 1-Naphthyl β-D-mannopyranoside can effectively measure the activity of glycosidases. For example, studies have shown that varying concentrations of the substrate can lead to different fluorescence intensities, allowing for the quantification of enzyme activity in real-time.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that 1-Naphthyl β-D-mannopyranoside can be used to monitor the activity of α-glucosidase with high sensitivity. |

| Johnson et al. (2021) | Reported that the compound's fluorescence increases linearly with enzyme concentration, making it suitable for quantitative assays. |

| Lee et al. (2022) | Investigated its use in detecting alkaline phosphatase activity in cell lysates, showing significant potential for clinical diagnostics. |

Toxicity and Safety Assessments

While primarily used for its enzymatic applications, safety assessments have also been conducted to evaluate the cytotoxic effects of 1-Naphthyl β-D-mannopyranoside on various cell lines. These studies indicate low toxicity at typical assay concentrations, reinforcing its utility in biological research.

Comparison with Similar Compounds

The biological activity of 1-Naphthyl β-D-mannopyranoside can be compared with similar compounds:

| Compound | Structure | Activity |

|---|---|---|

| Naphthalen-1-yl α-D-mannopyranoside | α-glycosidic linkage | Lower affinity for glycosidases compared to β-linkage |

| Naphthalen-2-yl β-D-mannopyranoside | Attached at 2-position | Different enzymatic specificity |

| Naphthalen-1-yl β-D-glucopyranoside | Glucose moiety instead of mannose | Broader application in glucose metabolism studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.